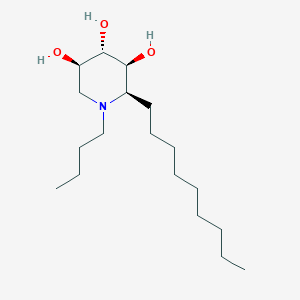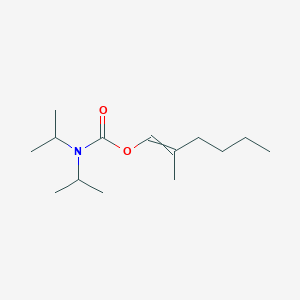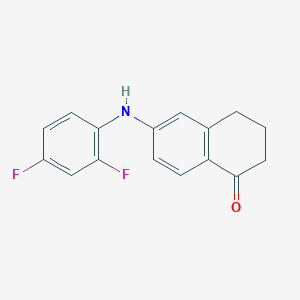
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a naphthalene core substituted with a difluoroaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
This compound is unique due to the presence of both the difluoroaniline group and the naphthalene core, which confer specific chemical and biological properties. The difluoroaniline group enhances the compound’s stability and reactivity, while the naphthalene core provides a rigid and planar structure, making it suitable for various applications .
属性
CAS 编号 |
918330-38-8 |
|---|---|
分子式 |
C16H13F2NO |
分子量 |
273.28 g/mol |
IUPAC 名称 |
6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2 |
InChI 键 |
QQPOEVAGWPNIDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


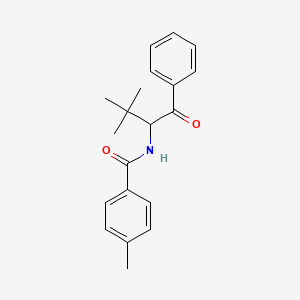
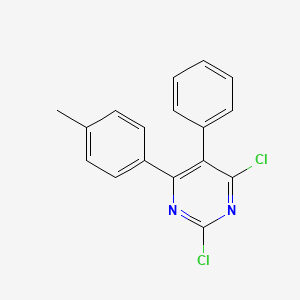


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
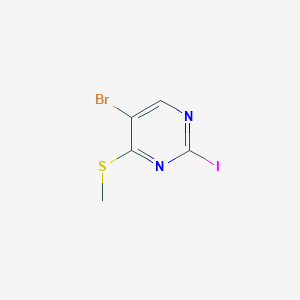
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
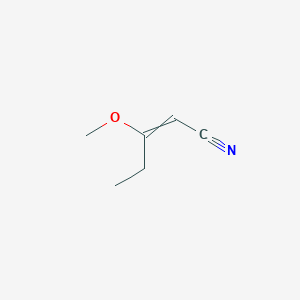
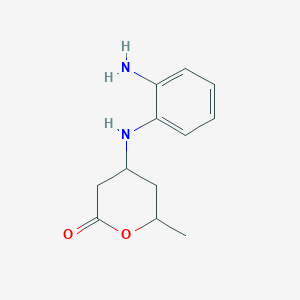
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
